molecular formula C23H23N5O B147757 Dppipp CAS No. 133973-80-5

Dppipp

Cat. No. B147757
M. Wt: 385.5 g/mol
InChI Key: IVSSCLNOPSKRLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dppipp, also known as 2-(3,4-dimethoxyphenyl)-5-(2-pyridyl)imidazo[1,2-a]pyridine, is a small molecule that has gained significant attention in the field of medicinal chemistry. It belongs to the class of imidazo[1,2-a]pyridines and has been found to possess a wide range of biological activities.

Mechanism Of Action

The mechanism of action of Dppipp is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various cellular signaling pathways. It has been found to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.

Biochemical And Physiological Effects

Dppipp has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. It has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been shown to protect against oxidative stress-induced damage by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

One of the major advantages of using Dppipp in lab experiments is its high potency. It has been found to exhibit activity at low micromolar concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Dppipp is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on Dppipp. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been found to exhibit neuroprotective effects in animal models of Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of viral infections. It has been found to exhibit antiviral activity against several viruses, including hepatitis C virus and dengue virus. Finally, there is a need for further studies to elucidate the mechanism of action of Dppipp and to optimize its pharmacological properties for drug development.
Conclusion:
In conclusion, Dppipp is a small molecule with promising therapeutic potential. Its wide range of biological activities makes it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.

Synthesis Methods

The synthesis of Dppipp involves the condensation of Dppipppyridinecarboxaldehyde with 3,4-dimethoxyaniline in the presence of a base. The resulting product is then cyclized with iodine to form the imidazo[1,Dppippa]pyridine ring system. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Dppipp has been extensively studied for its potential therapeutic applications. It has been found to possess antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

133973-80-5

Product Name

Dppipp

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

4-benzyl-10-phenyl-7-propoxy-3,6,8,10,11-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,11-tetraene

InChI

InChI=1S/C23H23N5O/c1-2-13-29-23-26-22-20(15-24-28(22)19-11-7-4-8-12-19)21-25-18(16-27(21)23)14-17-9-5-3-6-10-17/h3-12,15,18H,2,13-14,16H2,1H3

InChI Key

IVSSCLNOPSKRLX-UHFFFAOYSA-N

SMILES

CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5

Canonical SMILES

CCCOC1=NC2=C(C=NN2C3=CC=CC=C3)C4=NC(CN41)CC5=CC=CC=C5

synonyms

2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine
2,7-dihydro-7-phenyl-2-(phenylmethyl)-5-propoxy-3H-imidazo(1,2-c)pyrazolo(4,3-e)pyrimidine, R(-)-isomer
DPPIPP
DPPIPP, (R(-))-
DPPIPP, (S(-))-

Origin of Product

United States

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